molecular formula C14H12ClNO B2549283 2-chloro-6-methyl-N-phenylbenzamide CAS No. 1386861-46-6

2-chloro-6-methyl-N-phenylbenzamide

Cat. No. B2549283
CAS RN: 1386861-46-6
M. Wt: 245.71
InChI Key: CPCKYTVKZDZSBA-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-N-phenylbenzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features a benzamide core with a chlorine atom and a methyl group as substituents on the benzene ring, and a phenyl group attached to the nitrogen atom of the amide group. This structure is related to various other benzamide derivatives that have been studied for their structural properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-chloro-N-phenylbenzamide derivatives typically involves the reaction of an appropriate benzoyl chloride with aniline or its derivatives. For instance, 2-chloro-N-phenylbenzamide itself was synthesized using 2-chloro-benzoyl chloride and aniline through an acyl halide aminolysis reaction, as described in one of the studies . This method is a common approach for preparing benzamide compounds and can be adapted to introduce various substituents onto the benzene ring or the amide nitrogen.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of some related 5-chloro-2-methoxy-N-phenylbenzamide derivatives was elucidated using X-ray single crystal diffractometry, which revealed the planarity of the molecules and the effects of substituents on the molecular conformation . Similar techniques can be applied to analyze the molecular structure of 2-chloro-6-methyl-N-phenylbenzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, leading to the formation of heterocyclic compounds and other complex structures. For instance, pyrazoline derivatives were synthesized from related benzamide compounds by treating them with hydrazine or phenylhydrazine . The reductive cleavage of the carbon-chlorine bond in 2-chloro-NN-diphenylbenzamide can lead to intramolecular cyclization, forming phenanthridone and carboxanilide derivatives . These reactions demonstrate the reactivity of the benzamide moiety and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as chlorine, methyl, and phenyl groups can affect the compound's dipole moment, reactivity, and interaction with surrounding molecules . The crystal structure and packing of the molecules can be stabilized by hydrogen bonding and pi-pi interactions, as observed in related compounds . The antifungal activity of 2-chloro-N-phenylbenzamide against certain plant pathogens suggests potential applications in agriculture as a fungicide .

Scientific Research Applications

Antifungal Activity

2-Chloro-6-methyl-N-phenylbenzamide has demonstrated significant antifungal activity. A study by Xiang Wen-liang (2011) focused on its synthesis and evaluated its effectiveness against fungal pathogens like Rhizoctonia solani and Sclerotium sclerotiorum. The compound showed a good inhibitory effect on these pathogens, indicating its potential as a basis for new plant pathogenic fungicides.

Structural Analysis

The molecular structure of 2-chloro-6-methyl-N-phenylbenzamide has been a subject of research. Gowda et al. (2008) Gowda et al., 2008 compared its structure with similar compounds, focusing on the bond parameters and molecular conformation. Understanding its structure is crucial for its application in various fields including material science and pharmaceuticals.

Synthesis Methods

The methods of synthesizing 2-chloro-6-methyl-N-phenylbenzamide are of significant interest. For example, Yi-fen et al. (2010) Chen Yi-fen et al., 2010 detailed a process involving a series of reactions starting from 3-methyl-2-nitrobenzoic acid, leading to the creation of 2-chloro-6-methyl-N-phenylbenzamide as a key intermediate. Such studies are important for the development of efficient and cost-effective production methods for this compound.

Chemical Reactions and Properties

The chemical properties and reaction mechanisms of 2-chloro-6-methyl-N-phenylbenzamide have also been explored. Grimshaw and Mannus (1977) Grimshaw and Mannus, 1977 investigated its intramolecular cyclization during reduction, contributing to the understanding of its behavior in chemical syntheses and potential applications in organic chemistry.

Bioefficacy Studies

Studies on the bioefficacy of derivatives of 2-chloro-6-methyl-N-phenylbenzamide, such as its effects on mosquitoes, have been conducted. Garud et al. (2011) Garud et al., 2011 synthesized aromatic amides and tested their repellent activity against Aedes aegypti mosquitoes, showcasing the potential of these compounds in vector control.

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives have been studied for their bactericidal activity. Zadrazilova et al. (2015) Zadrazilova et al., 2015 assessed substituted benzamides for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in combating antibiotic-resistant bacteria.

Safety and Hazards

2-chloro-6-methyl-N-phenylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKYTVKZDZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-methyl-N-phenylbenzamide

Synthesis routes and methods

Procedure details

In one embodiment, the step comprises combining 2-chloro-6-methylbenzoyl chloride with aniline to afford 2-chloro-6-methyl-N-phenylbenzamide. In one embodiment, the step is optionally carried out in the presence of a base (e.g., an amine base such as Et3N).
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